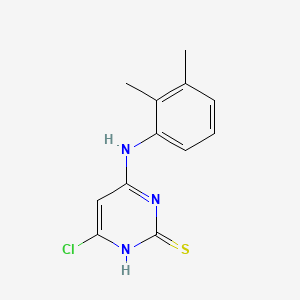
6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a 2,3-dimethylanilino group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione typically involves the reaction of 6-chloropyrimidine-2-thiol with 2,3-dimethylaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development.
Industry: The compound’s unique properties may be leveraged in the development of novel materials with specific electronic or optical characteristics.
Mécanisme D'action
The exact mechanism of action of 6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The chloro and thione groups may play a crucial role in binding to the active sites of these targets, thereby modulating their function.
Comparaison Avec Des Composés Similaires
6-Chloro-4-anilinopyrimidine-2(1H)-thione: Similar structure but lacks the dimethyl substitution on the aniline ring.
4-(2,3-Dimethylanilino)pyrimidine-2(1H)-thione: Similar structure but lacks the chloro substitution on the pyrimidine ring.
6-Chloro-4-(2-methylanilino)pyrimidine-2(1H)-thione: Similar structure but with only one methyl group on the aniline ring.
Uniqueness: 6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione is unique due to the presence of both the chloro and 2,3-dimethylanilino substituents. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
86627-46-5 |
|---|---|
Formule moléculaire |
C12H12ClN3S |
Poids moléculaire |
265.76 g/mol |
Nom IUPAC |
6-chloro-4-(2,3-dimethylanilino)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C12H12ClN3S/c1-7-4-3-5-9(8(7)2)14-11-6-10(13)15-12(17)16-11/h3-6H,1-2H3,(H2,14,15,16,17) |
Clé InChI |
RAMROQYQRGTBHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=NC(=S)NC(=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


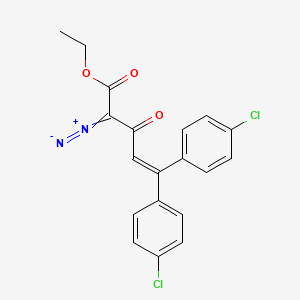
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
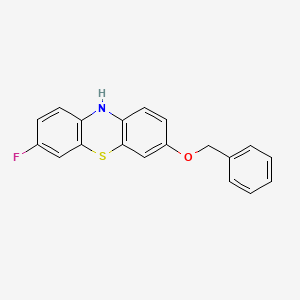
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
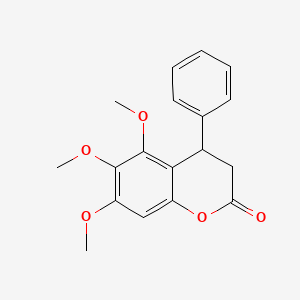
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

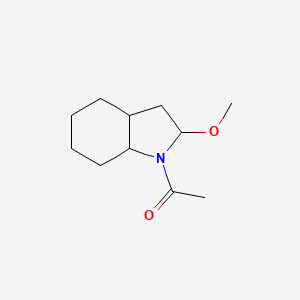
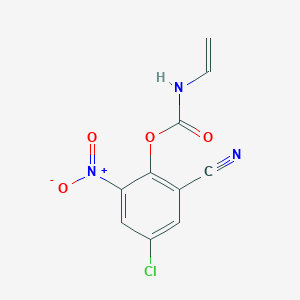
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
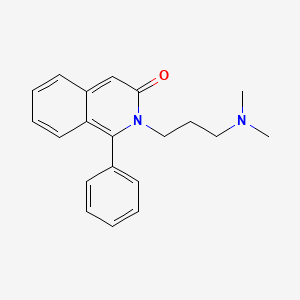
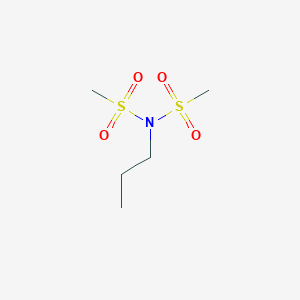
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
